REACTION_CXSMILES
|
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]
|
Name
|
IV
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC1C(NCC2CC12)=O
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into 20 ml of water
|
Type
|
ADDITION
|
Details
|
Dilute (4 N) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added until the solution
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with methylene chloride
|
Type
|
ADDITION
|
Details
|
filled with Dowex 50W-X8 ion-exchange resin
|
Type
|
WASH
|
Details
|
Eluting the resin with ammonium hydroxide
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(NCC2C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]
|
Name
|
IV
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC1C(NCC2CC12)=O
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into 20 ml of water
|
Type
|
ADDITION
|
Details
|
Dilute (4 N) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added until the solution
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with methylene chloride
|
Type
|
ADDITION
|
Details
|
filled with Dowex 50W-X8 ion-exchange resin
|
Type
|
WASH
|
Details
|
Eluting the resin with ammonium hydroxide
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(NCC2C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]
|
Name
|
IV
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC1C(NCC2CC12)=O
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into 20 ml of water
|
Type
|
ADDITION
|
Details
|
Dilute (4 N) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added until the solution
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with methylene chloride
|
Type
|
ADDITION
|
Details
|
filled with Dowex 50W-X8 ion-exchange resin
|
Type
|
WASH
|
Details
|
Eluting the resin with ammonium hydroxide
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(NCC2C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |